N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde
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Overview
Description
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 g/mol. It is also known by its IUPAC name, tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is the α4β2 nicotinic acetylcholine receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a subtype of ionotropic receptors that respond to the neurotransmitter acetylcholine.
Mode of Action
This compound acts as a potentiator for the α4β2 nicotinic acetylcholine receptor . Potentiators enhance the activity of receptors, in this case, increasing the receptor’s response to acetylcholine.
Preparation Methods
The synthesis of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde typically involves the reaction of tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde can be compared with other similar compounds, such as:
tert-butyl 4-(4-formyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar structure and is used in similar applications.
N,N-Di-Boc-1H-pyrazole-1-carboxamidine: This compound is used in peptide synthesis and has different functional groups compared to this compound.
The uniqueness of this compound lies in its specific structure and the functional groups it contains, which make it suitable for a wide range of applications in scientific research and industry.
Biological Activity
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its interactions with biological pathways and mechanisms. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
Target Receptor
The primary target of this compound is the α4β2 nicotinic acetylcholine receptor . This receptor plays a crucial role in neurotransmission and is implicated in various neurological conditions.
Mode of Action
This compound acts as a potentiator for the α4β2 nicotinic acetylcholine receptor, enhancing its activity. This potentiation can lead to increased synaptic transmission and may have implications for treating cognitive disorders or neurodegenerative diseases.
Pharmacological Properties
This compound exhibits a range of biological activities that are beneficial in various therapeutic contexts:
- Antitumor Activity : Pyrazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that pyrazole derivatives can effectively inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are vital in tumor growth and survival .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
- Antibacterial Activity : Some studies have highlighted the antibacterial properties of pyrazole derivatives, suggesting that this compound may possess similar activities .
Case Studies
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Antitumor Efficacy
In vitro studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including lung (A549) and colon (Caco-2) cancer cells. Compounds similar to this compound have been shown to induce apoptosis in these cells, highlighting their potential as anticancer agents . -
Synergistic Effects with Chemotherapeutics
Research has indicated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance anticancer efficacy. This synergistic effect is particularly notable in aggressive cancer subtypes, such as Claudin-low breast cancer, where traditional treatments often fail .
Data Summary Table
Properties
IUPAC Name |
tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-12(5-7-16)17-9-11(10-18)8-15-17/h8-10,12H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBDTGZARKKWJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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